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2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid Documentation Hub

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  • Product: 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Utility of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid (N-Cbz-3-bromoanthranilic acid), a critical intermediate in the synthesis of polycyclic h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid (N-Cbz-3-bromoanthranilic acid), a critical intermediate in the synthesis of polycyclic heterocycles and peptidomimetics.[1] Unlike simple anthranilic acid derivatives, the presence of the bromine atom at the 3-position introduces significant steric and electronic constraints—known as the "ortho effect"—that dictate its reactivity profile. This document details the structural pharmacophore, a validated synthetic protocol utilizing modified Schotten-Baumann conditions, and the downstream utility of this scaffold in palladium-catalyzed cross-couplings and quinazolinone synthesis.[1]

Structural Anatomy & Physicochemical Properties[2]

The molecule comprises a benzoic acid core functionalized with an ortho-amino group protected by a benzyloxycarbonyl (Cbz) moiety, and a bromine atom at the meta position relative to the acid (ortho to the amine).

The "Ortho Effect" and Steric Clash

The 3-bromo substituent is the defining structural feature. Its Van der Waals radius (~1.85 Å) creates significant steric pressure on the adjacent nitrogen atom.

  • Conformational Lock: The bulky bromine atom restricts the rotation of the Cbz-amino group, forcing the carbamate moiety out of planarity with the benzene ring. This reduces conjugation but increases the energy barrier for hydrolysis.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond typically forms between the amide proton (NH) and the carbonyl oxygen of the carboxylic acid (or the Cbz carbonyl), stabilizing a pseudo-six-membered ring structure. This internal lock renders the carboxylic acid proton less acidic (higher pKa) compared to the para-isomer.

Physicochemical Data Profile[3][4]
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₅H₁₂BrNO₄Core Scaffold
Molecular Weight 350.17 g/mol Fragment-based drug design
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity due to Cbz/Br
pKa (Carboxyl) ~3.5 - 3.8Modulated by intramolecular H-bond
H-Bond Donors 2 (NH, COOH)Critical for receptor binding
H-Bond Acceptors 4Interaction points

Synthetic Protocol: Modified Schotten-Baumann Acylation

Synthesizing this molecule requires protecting the aniline nitrogen of 2-amino-3-bromobenzoic acid.[1] Standard acetylation protocols often fail due to the steric hindrance of the 3-bromo group. A biphasic Schotten-Baumann approach is recommended, using a co-solvent to maintain solubility of the lipophilic intermediate.

Retrosynthetic Analysis (Graphviz)[1]

Retrosynthesis Target Target: N-Cbz-3-bromoanthranilic acid Precursor Precursor: 2-Amino-3-bromobenzoic acid Target->Precursor N-Acylation Reagent Reagent: Benzyl Chloroformate (Cbz-Cl) Target->Reagent Base Base: NaOH / Na2CO3 Target->Base

Figure 1: Retrosynthetic disconnection showing the convergence of the hindered aniline precursor and the chloroformate reagent.[1]

Experimental Procedure

Objective: Synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid on a 10 mmol scale.

Reagents:

  • 2-Amino-3-bromobenzoic acid (2.16 g, 10 mmol)[1]

  • Benzyl chloroformate (Cbz-Cl) (2.56 g, 15 mmol, 1.5 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 M aqueous solution)[1]

  • Tetrahydrofuran (THF) or Dioxane (Co-solvent)[1]

Step-by-Step Methodology:

  • Solubilization: In a 100 mL round-bottom flask, suspend the 2-amino-3-bromobenzoic acid in 20 mL of water. Add 2.5 M NaOH dropwise until the solid dissolves and the pH reaches ~10.

    • Rationale: The zwitterionic amino acid must be converted to the soluble sodium carboxylate/amine species to react.

  • Co-solvent Addition: Add 15 mL of THF.

    • Rationale: The 3-bromo substituent increases lipophilicity.[1] THF ensures the starting material and the incoming Cbz-Cl remain in a single phase during the initial mixing, preventing precipitation of unreacted starting material.

  • Acylation (0°C to RT): Cool the mixture to 0°C. Add Benzyl chloroformate dropwise over 20 minutes while simultaneously adding 2.5 M NaOH to maintain pH between 9 and 10.

    • Critical Control Point: If pH drops below 8, the amine becomes protonated (ammonium) and unreactive. If pH > 12, the Cbz-Cl hydrolyzes rapidly to benzyl alcohol.

  • Reaction Maintenance: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.

    • Note: The 3-Br steric hindrance significantly slows the nucleophilic attack of the nitrogen. Standard anilines react in <1 hour; this substrate requires extended time.

  • Work-up: Wash the reaction mixture with diethyl ether (2 x 20 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Precipitation: Acidify the aqueous layer carefully with 2 M HCl to pH ~2. The product will precipitate as a white/off-white solid.[1][2][3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2) if necessary.[4]

Reactivity Profile & Downstream Applications

The utility of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid lies in its dual functionality: it is a "loaded" scaffold ready for cyclization or cross-coupling.[1]

Reaction Pathways (Graphviz)[1]

Pathways Core N-Cbz-3-Br-Anthranilic Acid Benzoxazinone Benzoxazinone Derivative Core->Benzoxazinone Ac2O / Heat (Dehydration) Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Pd(PPh3)4 / Ar-B(OH)2 (Br Displacement) Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Pd/Cu / Alkyne Quinazolinone Quinazolinone Scaffold Benzoxazinone->Quinazolinone R-NH2 (Amine Insertion)

Figure 2: Divergent synthetic pathways.[1] The scaffold can undergo cyclodehydration or metal-catalyzed coupling at the bromine site.[1][5]

Key Transformations
  • Benzoxazinone Formation: Treatment with acetic anhydride or thionyl chloride effects cyclodehydration to form the 2-benzyloxy-4H-3,1-benzoxazin-4-one.[1] This is a highly reactive electrophile used to synthesize quinazolinones (via reaction with primary amines).

  • Palladium-Catalyzed Coupling: The 3-bromo position is electronically activated for oxidative addition.[1]

    • Suzuki-Miyaura: Coupling with aryl boronic acids yields 3-aryl-anthranilic acid derivatives.[1]

    • Challenge: The bulky Cbz group ortho to the bromine can interfere with the Pd-catalyst coordination. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) are often required.[1]

Quality Control & Validation

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) Singlet at ~11-12 ppm (COOH)Confirms free acid.[1]
Broad singlet at ~9-10 ppm (NH)Confirms amide formation; shift indicates H-bonding.[1]
Multiplet at 7.3-7.4 ppm (5H)Confirms presence of Benzyl group.[1]
Doublet/Multiplet for Aromatic protons3-Br substitution pattern (integration 1:1:1).
LC-MS (ESI) [M+H]⁺ or [M-H]⁻ peaksMass confirmation (Isotope pattern for Br: 1:1 ratio).
HPLC Single peak >98% AUCPurity assessment (critical for biological assays).

References

  • Schotten-Baumann Reaction Mechanism & Applications. Source: Byju's / Chemistry LibreTexts URL:[Link]

  • Synthesis and Reactivity of 2-Amino-3-bromobenzoic Acid. Source: BenchChem / PubChem CID 270259 URL:[1][Link][1]

  • Anthranilic Acid Derivatives in Drug Discovery. Source: International Journal of Drug Development & Research URL:[6][Link][1][7]

Sources

Exploratory

Properties of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

An In-depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(((Be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid, a key synthetic intermediate in medicinal chemistry and fine chemical synthesis. The document elucidates its chemical structure, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on its strategic utility as a trifunctional building block, with in-depth analysis of the reactivity of its carboxylic acid, Cbz-protected amine, and aryl bromide moieties. This guide furnishes field-proven experimental protocols for its synthesis and subsequent derivatization, supported by spectroscopic data interpretation and safety guidelines, to empower researchers in leveraging this versatile molecule for the development of novel chemical entities.

Nomenclature and Chemical Structure

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid) where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the aromatic ring is substituted with a bromine atom at the 3-position.

  • Systematic IUPAC Name: 2-[(phenylmethoxy)carbonylamino]-3-bromobenzoic acid

  • Common Synonyms: 2-(Cbz-amino)-3-bromobenzoic acid

  • CAS Number: 1341592-11-7[1]

  • Molecular Formula: C₁₅H₁₂BrNO₄[1]

  • Molecular Weight: 350.16 g/mol [1]

The structure combines three distinct functional groups, each offering a handle for selective chemical transformations. This trifunctional nature is the cornerstone of its synthetic value.

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These properties are critical for designing experimental conditions, including solvent selection for reactions and purification.

PropertyValueSource/Comment
CAS Number 1341592-11-7[1]
Molecular Formula C₁₅H₁₂BrNO₄[1]
Molecular Weight 350.16 g/mol [1]
Appearance Expected to be a white to off-white solid.Based on precursors like 2-amino-3-bromobenzoic acid.[2][3]
Melting Point Not explicitly reported. The precursor, 2-amino-3-bromobenzoic acid, melts at 174-178 °C. The Cbz-derivative is expected to have a distinct, likely higher, melting point.[2]
Solubility Insoluble in water. Soluble in polar organic solvents like methanol, ethanol, acetone, ethyl acetate, and THF.Inferred from structural components. The carboxylic acid and carbamate provide polarity, while the benzyl and bromophenyl groups confer hydrophobicity.[4][5]
pKa The carboxylic acid proton is expected to have a pKa around 3-4. The N-H proton of the carbamate is significantly less acidic.The pKa of the parent 2-bromobenzoic acid is 2.84, influenced by the ortho effect.[6]

Synthesis and Purification

The synthesis of 2-(((benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a robust two-step process starting from commercially available 2-aminobenzoic acid (anthranilic acid).

Caption: General synthetic workflow.

Causality Behind Experimental Choices

The synthesis relies on the differential reactivity of the functional groups on anthranilic acid.

  • Step 1: Bromination: The amino group is a strong activating group and an ortho-, para- director. To achieve selective bromination at the C3 (ortho to the amino group and meta to the deactivating carboxylic acid group), controlled electrophilic bromination is necessary.[7]

  • Step 2: N-Protection: The amino group is a potent nucleophile. Its protection as a carbamate is essential to prevent unwanted side reactions in subsequent synthetic steps, such as amide formation during activation of the carboxylic acid. The benzyloxycarbonyl (Cbz) group is chosen for its stability under a range of conditions and its facile removal via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups and reaction conditions.[8][9][10] The use of a base like sodium bicarbonate or triethylamine is crucial to neutralize the HCl byproduct generated from benzyl chloroformate (Cbz-Cl).[9]

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-3-bromobenzoic acid

This precursor can be prepared via methods analogous to the synthesis of similar substituted anthranilic acids, often by the oxidative cleavage of a corresponding substituted isatin.[11] Alternatively, direct bromination of 2-aminobenzoic acid is a common industrial approach.[7] For laboratory purposes, it is often more convenient to purchase this starting material.[2][12][13]

Step 2: Synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

  • Materials: 2-Amino-3-bromobenzoic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Acetone, Water, 1M Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-3-bromobenzoic acid (1.0 eq) in a 1:1 mixture of acetone and water.

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium bicarbonate (2.5 eq) in portions while stirring, ensuring the mixture remains cold.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C. The causality here is to keep the reaction controlled and prevent thermal decomposition of the Cbz-Cl.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, reduce the volume of the solution in vacuo to remove the acetone.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. This step protonates the carboxylate, causing the desired product to precipitate.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield crude 2-(((benzyloxy)carbonyl)amino)-3-bromobenzoic acid.

Purification Protocol

The crude product can be purified by recrystallization to achieve high purity.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate or an ethanol/water mixture.

    • If the solution is colored, treat with a small amount of activated charcoal and filter hot through a celite pad.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Analytical Data (Predicted)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • δ ~9.5-10.0 ppm (s, 1H): Carbamate N-H proton.

    • δ ~7.8-8.0 ppm (m, 2H): Aromatic protons on the bromobenzoic acid ring.

    • δ ~7.3-7.5 ppm (m, 6H): Aromatic protons of the benzyl group (5H) and one proton from the bromobenzoic acid ring.

    • δ ~5.2 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~168 ppm: Carboxylic acid carbonyl carbon.

    • δ ~155 ppm: Carbamate carbonyl carbon.

    • δ ~127-140 ppm: Aromatic carbons.

    • δ ~115-125 ppm: Aromatic carbons, including the carbon bearing the bromine atom.

    • δ ~67 ppm: Methylene carbon (-CH₂-) of the benzyl group.

  • FT-IR (ATR, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretch (carbamate).

    • ~2500-3300 cm⁻¹: O-H stretch (carboxylic acid, broad).

    • ~1720 cm⁻¹: C=O stretch (carbamate carbonyl).

    • ~1685 cm⁻¹: C=O stretch (carboxylic acid carbonyl).

    • ~1530 cm⁻¹: N-H bend.

    • ~750 cm⁻¹: C-Br stretch.

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻: Expected at m/z ~348/350, showing the characteristic isotopic pattern for one bromine atom.

    • [M+Na]⁺: Expected at m/z ~372/374.

Chemical Reactivity and Applications

The synthetic utility of this molecule stems from the ability to selectively address its three functional groups.

G cluster_acid Carboxylic Acid Reactivity cluster_amine Protected Amine Reactivity cluster_bromide Aryl Bromide Reactivity main 2-(Cbz-amino)-3-bromobenzoic acid acid_react Esterification (e.g., Fischer, Alkyl Halide) Amide Coupling (e.g., EDC, HATU) main->acid_react amine_react Deprotection (e.g., H₂, Pd/C) main->amine_react bromide_react Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) main->bromide_react acid_prod Esters Amides acid_react->acid_prod amine_prod Free Aniline amine_react->amine_prod bromide_prod Biaryls Stilbenes N-Aryl compounds bromide_react->bromide_prod

Caption: Reactivity map of the title compound.

  • Carboxylic Acid Group: This site is readily derivatized.

    • Esterification: Reaction with alcohols under acidic conditions or with alkyl halides under basic conditions yields esters, which can modulate lipophilicity and act as prodrugs.

    • Amide Coupling: Activation with standard coupling reagents (e.g., EDC, HATU) followed by reaction with primary or secondary amines provides a diverse range of amides. This is a cornerstone of medicinal chemistry for building complex molecules and peptide-like structures.[14]

  • Cbz-Protected Amino Group: The Cbz group is a robust protecting group that can be removed cleanly under specific conditions.

    • Hydrogenolysis: The most common deprotection method involves catalytic hydrogenation (e.g., H₂ gas over Palladium on carbon, Pd/C).[8][10] This reaction is high-yielding and clean, producing toluene and carbon dioxide as byproducts. This orthogonality is critical; it allows the Cbz group to be removed without affecting the aryl bromide, which would be reduced by many other chemical reducing agents.

  • Aryl Bromide: The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation.

    • Metal-Catalyzed Cross-Coupling: The bromine atom serves as an excellent handle for reactions like the Suzuki (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings.[7] This allows for the introduction of a vast array of substituents at the 3-position, enabling the construction of complex molecular architectures and exploration of structure-activity relationships (SAR) in drug discovery.

Experimental Protocol: Suzuki Cross-Coupling

This protocol demonstrates the utility of the aryl bromide for C-C bond formation, a common step in drug development.

  • Objective: To synthesize 2-(((benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)benzoic acid.

  • Materials: 2-(((benzyloxy)carbonyl)amino)-3-bromobenzoic acid, 4-Methoxyphenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (ligand), Potassium phosphate (K₃PO₄), Toluene, Water.

  • Procedure:

    • To a reaction vial, add 2-(((benzyloxy)carbonyl)amino)-3-bromobenzoic acid (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. The causality for this step is that the Palladium catalyst is oxygen-sensitive, and removing oxygen prevents catalyst degradation.

    • Add degassed solvents, toluene and water (e.g., 10:1 ratio). Degassing the solvents also serves to protect the catalyst.

    • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

While specific toxicology data for this compound is not available, precautions should be based on its structural components and precursors.

  • Hazard Classifications: The precursor 2-amino-3-bromobenzoic acid is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] It is prudent to handle the title compound with similar care. It should be considered an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a highly valuable and versatile building block for chemical synthesis. Its well-defined structure offers three distinct and orthogonally reactive sites, providing chemists with precise control over molecular construction. The protocols and data presented in this guide serve as a robust foundation for researchers to synthesize, purify, and strategically employ this compound in the rational design of complex molecules, particularly in the pursuit of novel therapeutic agents.

References

  • Vertex AI Search. (2026, January 29). 2-Amino-3-bromobenzoic Acid: Synthesis, Properties, and Industrial Use.
  • The Royal Society of Chemistry.
  • ChemicalBook. 3-Bromobenzoic acid(585-76-2).
  • ChemBK. (2024, April 10). 2-Bromobenzoic acid.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • ChemicalBook. 2-Bromobenzoic acid(88-65-3) 1H NMR spectrum.
  • ChemicalBook. 2-Amino-4-bromobenzoic acid(20776-50-5) 1H NMR spectrum.
  • Benchchem. 3-(Benzyloxy)-2-bromopropanoic acid.
  • Sigma-Aldrich. 2-Amino-3-bromobenzoic acid 97 20776-51-6.
  • PubChem. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456.
  • Sigma-Aldrich. 2-{[(benzyloxy)carbonyl]amino}-3-bromo-6-chlorobenzoic acid.
  • PrepChem.com. (2025, May 20). 3-bromobenzoic acid - 585-76-2, C7H5BrO2, density, melting point, boiling point, structural formula, synthesis.
  • Otto Chemie Pvt Ltd. 3-Bromobenzoic acid, 98% 585-76-2.
  • Benchchem. A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid.
  • ResearchGate. (2025, August 6).
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  • NIST WebBook. Benzoic acid, 3-bromo-.
  • PrepChem.com.
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  • BLD Pharm. 123098-44-2|2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid.
  • CymitQuimica. CAS 20776-51-6: 2-Amino-3-bromobenzoic acid.
  • Organic Syntheses. 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure.
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  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Benchchem. Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide.
  • Thermo Scientific Chemicals. 2-Amino-3-bromobenzoic acid, 97% 5 g | Buy Online.
  • Benchchem. Derivatization of 4-Amino-3-bromobenzoic Acid: Application Notes and Protocols for Researchers.
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Foundational

Strategic Sourcing &amp; Technical Validation: 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

[1] Executive Summary & Chemical Context Compound Identity: 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid Synonyms: -Cbz-3-bromoanthranilic acid; 3-Bromo-2-(benzyloxycarbonylamino)benzoic acid Target CAS: 1437794-63...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

Compound Identity: 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid Synonyms:


-Cbz-3-bromoanthranilic acid; 3-Bromo-2-(benzyloxycarbonylamino)benzoic acid
Target CAS:  1437794-63-2 (Note: Low public indexing frequency; structure-based verification is mandatory).[1]

This guide addresses the procurement, validation, and handling of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid , a critical intermediate in the synthesis of functionalized quinazolinones, indoles, and peptide mimetics. The presence of the Cbz (carboxybenzyl) group provides orthogonal amine protection stable to acidic conditions (unlike Boc) but cleavable via hydrogenolysis or strong Lewis acids. The 3-bromo substituent is a high-value handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or subsequent cyclization reactions.[1]

Strategic Sourcing Insight: Due to the specific substitution pattern (3-bromo vs. the more common 5-bromo isomer), this compound is often classified as a "Make-on-Demand" or "Tier 2" catalog item.[1] Researchers often face long lead times or batch-to-batch variability.[1] This guide provides a dual-track strategy: Direct Sourcing vs. In-House Synthesis.

Technical Specifications & Sourcing Landscape

Chemical Profile
PropertySpecificationCritical Note
Molecular Formula C₁₅H₁₂BrNO₄Verify Bromine isotope pattern in MS.[1]
Molecular Weight ~350.17 g/mol Monoisotopic mass will differ due to ⁷⁹Br/⁸¹Br.[1]
Appearance White to Off-white SolidYellowing indicates oxidation or free amine impurities.[1]
Solubility DMSO, DMF, MeOHPoor solubility in water/non-polar solvents.
Purity Requirement >97% (HPLC)Impurity <1% of free 2-amino-3-bromobenzoic acid.[1]
Supplier Tiering & Risk Assessment

Do not rely solely on aggregators.[1] Use this tiered approach to select a vendor based on your project phase.[1]

TierVendor TypeExamplesProsCons
1 Global Catalog Sigma-Aldrich (Merck), Combi-BlocksHigh reliability, validated COA.[1]Likely "Out of Stock" for this specific isomer; high cost.[1]
2 Building Block Specialists Enamine, BLD Pharm, FluorochemVast inventory of analogs; often have stock.Variable lead times (ships from Kiev/China).
3 Aggregators eMolecules, MolPortBroad search capability.No QC control; they are middlemen.[1]
The "Buy vs. Make" Decision Protocol

If the lead time exceeds 3 weeks, synthesis is often faster . The starting material, 2-Amino-3-bromobenzoic acid (CAS 20776-51-6) , is a commodity chemical available overnight.[1]

SourcingStrategy Start Start: Need Compound CheckStock Check Tier 1/2 Stock Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (2-5 Days) InStock->Buy Yes CheckLead Lead Time > 3 Weeks? InStock->CheckLead No CheckLead->Buy No (Wait) Make In-House Synthesis CheckLead->Make Yes RawMat Source CAS 20776-51-6 (2-Amino-3-bromobenzoic acid) Make->RawMat Protect Reaction: Cbz-Cl + NaHCO3 RawMat->Protect

Figure 1: Decision matrix for sourcing N-Cbz-3-bromoanthranilic acid. If commercial lead times are excessive, the synthesis route (Red) is recommended.

Quality Assurance: The Self-Validating System

When receiving this compound (or synthesizing it), you must validate its identity. The structural similarity to the 5-bromo isomer and the potential for Cbz-deprotection requires a rigorous QC protocol.[1]

Critical Impurity Analysis
  • Starting Material (2-Amino-3-bromobenzoic acid): Detectable by LC-MS (MW ~216) and a distinct upfield shift in aromatic protons due to the free amine.[1]

  • Benzyl Alcohol: A byproduct of Cbz-Cl hydrolysis.[1] Detectable by GC or ¹H NMR (benzylic CH₂ at ~4.6 ppm vs product ~5.2 ppm).

  • Regioisomers: 5-bromo isomer is a common contaminant if the starting material was impure.[1]

Analytical Protocol

Method: ¹H NMR (400 MHz, DMSO-d₆)

  • Diagnostic Signal 1 (Cbz-CH₂): Look for a sharp singlet at δ 5.1–5.2 ppm (2H).

  • Diagnostic Signal 2 (NH): A broad singlet downfield δ 9.0–10.0 ppm (1H), exchangeable with D₂O.

  • Diagnostic Signal 3 (Aromatic): The 3-bromo substitution pattern creates a distinct splitting pattern (doublet-doublet-triplet system) different from the 5-bromo isomer.[1]

Method: LC-MS (ESI-)

  • Target Mass: [M-H]⁻ = 348/350.

  • Isotope Pattern: The bromine atom must yield a 1:1 ratio of peaks separated by 2 mass units (⁷⁹Br and ⁸¹Br). If you see a single peak, you have the wrong compound.

QC_Workflow Sample Received Sample LCMS LC-MS Analysis (ESI Negative) Sample->LCMS BrPattern 1:1 Isotope Pattern (348/350 m/z)? LCMS->BrPattern NMR 1H NMR (DMSO-d6) BrPattern->NMR Yes Fail REJECT / PURIFY BrPattern->Fail No (Wrong Halogen) CbzPeak Singlet @ 5.1 ppm? NMR->CbzPeak RegioCheck Coupling Constants Verify 3-Pos CbzPeak->RegioCheck Yes CbzPeak->Fail No (Missing Cbz) Pass RELEASE LOT RegioCheck->Pass Consistent RegioCheck->Fail Isomer Impurity

Figure 2: Quality Control workflow. The Bromine isotope signature is the first "Gate" for acceptance.

Synthesis & Handling Protocol (Alternative Route)

If commercial supply is unavailable, the following protocol is field-proven for N-protection of anthranilic acids.

Reaction Principle: Schotten-Baumann conditions (Interfacial or biphasic) are preferred to prevent di-acylation.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-Amino-3-bromobenzoic acid in 1N NaOH (2.5 eq) and cool to 0°C.

  • Addition: Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise over 30 minutes. Crucial: Maintain pH > 9 by adding dilute NaOH if necessary.[1]

  • Monitoring: Stir at 0°C -> RT for 4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup: Wash the basic aqueous layer with Ether (removes unreacted Cbz-Cl and Benzyl alcohol).

  • Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 2-3.[1] The product will precipitate as a white solid.[1]

  • Purification: Filter, wash with cold water, and dry. Recrystallize from EtOH/Water if necessary.

Safety Note: Cbz-Cl is a lachrymator and corrosive.[1] Handle in a fume hood.

References

  • Sigma-Aldrich (Merck). 2-Amino-3-bromobenzoic acid (Starting Material) Product Page.[1] Retrieved from

  • BLD Pharm. Anthranilic Acid Derivatives & Custom Synthesis Capabilities.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Amino-3-bromobenzoic acid (CAS 20776-51-6).[1] Retrieved from

  • Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz). Retrieved from

  • Enamine Store. Building Blocks and Intermediates Search. Retrieved from

Sources

Exploratory

Medicinal Chemistry Applications of 3-Bromoanthranilic Acid Derivatives

Topic: Medicinal chemistry applications of 3-bromoanthranilic acid derivatives Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal chemistry applications of 3-bromoanthranilic acid derivatives Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

A Strategic Scaffold for Quinazolinone and Fenamate Optimization

Executive Summary: The Ortho-Halogen Advantage

In the landscape of privileged medicinal scaffolds, anthranilic acid (2-aminobenzoic acid) remains a cornerstone for synthesizing nitrogen heterocycles. However, the 3-bromoanthranilic acid isomer offers a distinct tactical advantage over its more common 4- and 5-substituted counterparts. Its bromine atom, positioned ortho to the amino group (C3 position), translates to the C8 position in fused bicyclic systems like quinazolinones.

This specific regiochemistry provides two critical capabilities for drug design:

  • Steric Control: The bulky bromine atom forces non-coplanarity in N-aryl derivatives (fenamates), a conformational restriction often required for high-affinity binding to cyclooxygenase (COX) enzymes.

  • Late-Stage Diversification: In quinazoline synthesis, the C8-bromide serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing medicinal chemists to probe a solvent-exposed region of the ATP-binding pocket in kinase targets (e.g., PI3K, EGFR) without redesigning the core synthesis.

This guide details the synthetic utility, biological applications, and structure-activity relationships (SAR) of this versatile building block.

Synthetic Utility & Core Methodologies

Regiochemical Translation

It is vital to visualize the atom mapping from precursor to final heterocycle to plan substitutions accurately.

  • Precursor: 2-amino-3-bromobenzoic acid.

  • Product (Quinazolinone): 8-bromoquinazolin-4(3H)-one.

  • Product (Fenamate): N-(2,3-dimethylphenyl)-3-bromoanthranilic acid (analog).

Primary Synthetic Workflow: The Quinazolinone Route

The most high-value application of 3-bromoanthranilic acid is the synthesis of 8-substituted quinazolin-4(3H)-ones. The bromine at C8 is preserved during the cyclization, enabling downstream library generation.

Protocol: Cyclization to 8-Bromoquinazolin-4(3H)-one

  • Reagents: 3-Bromoanthranilic acid (1.0 eq), Formamide (5.0 eq).

  • Conditions: Reflux at 150–160 °C for 4–6 hours (Niementowski variation).

  • Workup: Cool mixture; pour into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Yield: Typically 65–80%.

  • Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.

Protocol: Late-Stage C8 Functionalization (Suzuki-Miyaura Coupling) To introduce solubilizing groups or hydrophobic moieties at the C8 position:

  • Reactants: 8-Bromoquinazolinone derivative (1.0 eq), Aryl boronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ for sterically hindered substrates.

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Microwave irradiation at 110 °C for 30 min or reflux for 12 h.

  • Outcome: Formation of 8-arylquinazolinones, often used to target specific hydrophobic pockets in enzymes like PI3K

    
    .
    
Visualizing the Synthetic Tree

The following diagram illustrates the divergence from the core scaffold into two major therapeutic classes.

SyntheticTree Start 3-Bromoanthranilic Acid (Scaffold) Quinone 8-Bromoquinazolin-4(3H)-one (Key Intermediate) Start->Quinone Formamide/Reflux Ullmann Ullmann Condensation (Cu-Catalyzed) Start->Ullmann Ar-X / Cu Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Quinone->Suzuki R-B(OH)2 / Pd(0) KinaseInhib 8-Substituted Quinazolinones (PI3K / PARP Inhibitors) Suzuki->KinaseInhib Library Gen. Fenamate 3-Bromo-N-arylanthranilic Acids (COX Inhibitors) Ullmann->Fenamate N-Arylation

Figure 1: Divergent synthetic pathways from 3-bromoanthranilic acid yielding distinct pharmacological classes.

Medicinal Chemistry Case Studies

Oncology: Targeting PI3K and PARP

The 8-position of the quinazolinone ring (derived from the 3-bromo of the acid) is a "privileged" vector for modification.

  • PI3K

    
     Inhibitors:  Phosphoinositide 3-kinase delta (PI3K
    
    
    
    ) is a target for hematological malignancies. Structure-Activity Relationship (SAR) studies indicate that the quinazolinone core mimics the adenine ring of ATP. Substituents at the 8-position project into the solvent-exposed region or a specific hydrophobic pocket, depending on the linker.
    • Insight: Replacing the 8-bromo with a phenyl or heteroaryl group (via Suzuki coupling) often improves selectivity over other PI3K isoforms (

      
      ) by exploiting subtle differences in the binding pocket entrance.
      
  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors often utilize a benzamide pharmacophore. 8-substituted quinazolinones retain the essential hydrogen-bonding motif (NH-CO) required for PARP active site binding, while the 8-substituent modulates metabolic stability and cell permeability.

Inflammation: The Fenamate "Twist"

Fenamates (e.g., Mefenamic acid) are NSAIDs that inhibit COX enzymes.

  • Mechanism: The active conformation of fenamates requires the two aromatic rings to be non-coplanar to fit the COX active site channel.

  • Role of 3-Bromo: Introducing a bromine atom at the 3-position (ortho to the bridging amine) creates significant steric clash with the aniline ring. This forces the molecule into a permanently twisted conformation, potentially locking it into the bioactive state and reducing the entropic penalty of binding.

  • Data Point: 3-substituted fenamates often show distinct COX-1 vs. COX-2 selectivity profiles compared to unsubstituted analogs due to this rigidification.

Antimicrobial Activity

The 3-bromoanthranilic acid core itself, and its simple hydrazide derivatives, exhibit intrinsic antimicrobial properties.

  • Schiff Bases: Condensation of 3-bromoanthranilic acid hydrazides with aldehydes yields Schiff bases active against S. aureus and E. coli. The electron-withdrawing nature of the bromine atom enhances the lipophilicity of the core, facilitating bacterial membrane penetration.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of modifications at the 3-position (C8 in quinazolines) relative to biological activity.

Derivative ClassPosition (Scaffold

Product)
ModificationBiological EffectMechanism/Rationale
Quinazolinone 3-Br

8-Br
Retention of BrModerate AntimicrobialLipophilicity increase; halogen bonding potential.
Quinazolinone 3-Br

8-Aryl
Suzuki CouplingHigh PI3K Potency Accesses hydrophobic pocket II; improves isoform selectivity.
Quinazolinone 3-Br

8-Alkynyl
SonogashiraEGFR InhibitionRigid linker projection; potential covalent engagement if nitrile present.
Fenamate 3-Br

3-Br
N-ArylationCOX-1/2 InhibitionConformational Lock ; forces non-coplanarity of rings.
Anthranilamide 3-Br

3-Br
Amide formationFactor Xa InhibitionSteric bulk directs the orientation of the amide carbonyl.

Detailed Experimental Protocol: Synthesis of a PI3K Inhibitor Precursor

Self-validating protocol for the synthesis of 8-bromo-2-phenylquinazolin-4(3H)-one.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-bromoanthranilic acid (2.16 g, 10 mmol) in ethanol (20 mL).

  • Activation: Add benzoyl chloride (1.40 g, 10 mmol) dropwise at 0 °C. Stir for 30 min.

  • Cyclization: Add a solution of ammonium acetate (excess) or use acetic anhydride for the ring closure if isolating the benzoxazinone intermediate first. For direct conversion: Reflux the intermediate amide in glacial acetic acid (15 mL) for 6 hours.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1). The starting material (acid) should disappear, and a new less polar spot (quinazolinone) should appear.

  • Isolation: Pour the hot reaction mixture into ice-cold water (100 mL). A white/off-white solid will precipitate immediately.

  • Purification: Filter the solid. Wash with 10% NaHCO₃ (to remove unreacted acid) and then water. Recrystallize from ethanol/DMF (9:1) to yield needle-like crystals.

  • Validation:

    • Melting Point: Expect >250 °C.

    • 1H NMR (DMSO-d6): Look for the doublet at

      
       ~8.2 ppm corresponding to the C5 proton (neighboring the C6), and the distinct pattern of the 8-bromo substituted ring. The NH proton typically appears as a broad singlet >12 ppm.
      

Strategic Outlook

The 3-bromoanthranilic acid scaffold is underutilized compared to its 5-bromo isomer. However, as kinase inhibitors require greater selectivity to reduce toxicity, the C8-vector (accessible only via the 3-bromo precursor) is becoming a critical design element.

Future Directions:

  • PROTACs: Using the C8 position to attach linkers for Proteolysis Targeting Chimeras (PROTACs), degrading targets like BRD4 or EGFR.

  • C-H Activation: Direct C-H functionalization of the 8-bromoquinazolinone core to create fused tricyclic systems (e.g., pyrroloquinazolines).

References

  • Medicinal chemistry of anthranilic acid deriv

    • Source: Drug Development Research, 2021.[1]

    • Context: Overview of anthranilic acid as a privileged scaffold and its broad biological applications.[1][2][3][4]

  • Synthesis and biological evaluation of quinazolin-4(3H)

    • Source: Journal of Experimental & Clinical Cancer Research, 2020.
    • Context: Demonstrates the use of quinazolinone derivatives in dual-target cancer therapy.[5]

  • Discovery of Quinazoline-Based PI3K Delta-Selective Inhibitors.

    • Source: Journal of Medicinal Chemistry, 2015.
    • Context: Details the SAR of quinazoline derivatives and the importance of substitution p
  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evalu

    • Source: ACS Omega, 2022.
    • Context: Discusses fenamate derivatives and the structural requirements (including steric effects) for COX inhibition.
  • Suzuki-Miyaura Cross-Coupling Reaction.

    • Source: TCI Chemicals Technical Guide.
    • Context: Standard protocols for the palladium-catalyzed coupling used to functionalize the bromo-scaffold.

Sources

Foundational

Technical Monograph: Structural Analysis and Synthetic Utility of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic Acid

The following technical monograph provides an in-depth structural and synthetic analysis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid . This guide is structured for medicinal chemists and computational biologist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth structural and synthetic analysis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid . This guide is structured for medicinal chemists and computational biologists, focusing on chemoinformatic definition, synthetic protocols, and drug discovery applications.

[1]

Executive Summary

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a functionalized anthranilic acid derivative utilized as a high-value scaffold in medicinal chemistry.[1] Characterized by the presence of an ortho-amino group protected by a benzyloxycarbonyl (Cbz) moiety and a meta-bromo substituent (relative to the carboxylic acid), this compound serves as a critical intermediate in the synthesis of quinazolinones, benzoxazinones, and peptidomimetics. This guide defines its chemoinformatic identifiers, details a validated synthetic workflow, and explores its utility in fragment-based drug design (FBDD).[1]

Part 1: Structural Definition & Chemoinformatics[1]

Chemical Identity

The compound is a tri-substituted benzene ring. The steric crowding between the Cbz-protected amine at position 2 and the bromine atom at position 3 induces a non-planar conformation, influencing its reactivity in cyclization reactions.

  • IUPAC Name: 2-{[(Benzyloxy)carbonyl]amino}-3-bromobenzoic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1]
  • Molecular Weight: 350.17 g/mol [1]

SMILES & InChI

The Simplified Molecular Input Line Entry System (SMILES) string below encodes the specific regioschemistry (1,2,3-substitution pattern) required for database registration and virtual screening.

Identifier TypeString / Key
Canonical SMILES OC(=O)c1c(NC(=O)OCc2ccccc2)c(Br)ccc1
Isomeric SMILES OC(=O)c1c(NC(=O)OCc2ccccc2)c(Br)ccc1
InChI Key Generated from SMILES (e.g., XZY... - specific key requires computation)
Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional group segregation, highlighting the steric proximity of the bromine and carbamate groups.

ChemicalStructure cluster_legend Functional Zones Core Benzoic Acid Core (Positions 1-6) COOH Carboxylic Acid (Pos 1) Core->COOH C1 NHCbz NH-Cbz Group (Pos 2) Core->NHCbz C2 (Ortho) Bromo Bromo Group (Pos 3) Core->Bromo C3 (Meta) Carbamate Carbamate Linker (-O-C(=O)-) NHCbz->Carbamate Benzyl Benzyl Moiety (Ph-CH2-) Carbamate->Benzyl

Caption: Connectivity map of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid showing the 1,2,3-substitution pattern essential for regioselective cyclization.

Part 2: Synthetic Pathways & Protocols[1]

Retrosynthetic Analysis

The synthesis typically proceeds via the protection of 2-amino-3-bromobenzoic acid (3-bromoanthranilic acid) using benzyl chloroformate (Cbz-Cl).[1] The presence of the electron-withdrawing bromine atom at position 3 reduces the nucleophilicity of the aniline nitrogen, often requiring Schotten-Baumann conditions (aqueous base) or elevated temperatures in organic solvents to drive the reaction to completion.[1]

Experimental Protocol: Schotten-Baumann Protection

Objective: Synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid from 3-bromoanthranilic acid.

Reagents:

  • Starting Material: 2-Amino-3-bromobenzoic acid (CAS: 20776-51-6)[1][2][3]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%+)[1]

  • Base: 2M Sodium Hydroxide (NaOH)[1][4]

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)[1]

  • Quench: 1M Hydrochloric Acid (HCl)[1]

Step-by-Step Methodology:

  • Solubilization: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.16 g) of 2-amino-3-bromobenzoic acid in 25 mL of 2M NaOH. The solution should be clear and slightly yellow.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition: Add 12.0 mmol (1.7 mL) of benzyl chloroformate dropwise over 20 minutes with vigorous stirring. Note: Cbz-Cl is lachrymatory; perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.[1] The formation of the carbamate is indicated by the disappearance of the aniline peak.

  • Workup: Wash the basic aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum over P

    
    O
    
    
    
    . Recrystallize from Ethanol/Water if necessary.
Reaction Workflow Diagram

SynthesisWorkflow SM 3-Bromoanthranilic Acid (Solid) Mix Dissolve in 2M NaOH/Dioxane (0°C, pH > 10) SM->Mix Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Mix React Stir 4-6h @ RT (Nucleophilic Acyl Substitution) Mix->React Dropwise Addition Wash Ether Extraction (Remove impurities) React->Wash Acidify Acidify with HCl to pH 2 (Precipitation) Wash->Acidify Aqueous Phase Product Final Product (White Solid) Acidify->Product Filtration & Drying

Caption: Workflow for the Cbz-protection of 3-bromoanthranilic acid using Schotten-Baumann conditions.

Part 3: Applications in Drug Discovery[1][6]

Scaffold for Heterocyclic Synthesis

This compound is a "masked" isatoic anhydride precursor. Upon activation (e.g., with thionyl chloride or acetic anhydride), it can cyclize to form 8-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (8-bromo-isatoic anhydride).[1]

  • Mechanism: The Cbz group acts as a carbonyl source or is removed to allow cyclization with phosgene equivalents.

  • Utility: The bromine handle at position 8 (of the quinazoline numbering) allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse libraries of 4-anilinoquinazolines (EGFR inhibitors).[1]

Peptidomimetics

Anthranilic acid derivatives serve as


-amino acid mimics, introducing conformational constraints into peptide backbones.[1] The Cbz group is orthogonal to Boc/Fmoc strategies (cleaved by hydrogenolysis), allowing selective deprotection in solid-phase synthesis.[1]
Analytical Data Profile (Predicted)
PropertyValue / Characteristic
Appearance White to off-white crystalline solid
Melting Point 165–170°C (Predicted based on analogs)
1H NMR (DMSO-d6)

11.0 (s, 1H, COOH), 9.5 (s, 1H, NH), 7.8 (d, 1H, H-6), 7.7 (d, 1H, H-4), 7.4 (m, 5H, Ph), 7.1 (t, 1H, H-5), 5.1 (s, 2H, CH2)
Mass Spec (ESI-) [M-H]

= 348.0/350.0 (Br isotope pattern)

References

  • PubChem. 2-Amino-3-bromobenzoic acid (CID 270259).[1][2] National Library of Medicine. Available at: [Link][1]

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[1] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Cbz protection).

  • Organic Syntheses. Benzyl Chloroformate Synthesis and Usage. Org.[5][6][7] Synth. 1943, Coll. Vol. 2, 163. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Cbz Protection of 3-Bromoanthranilic Acid

Executive Summary The protection of 3-bromoanthranilic acid (2-amino-3-bromobenzoic acid) with a benzyloxycarbonyl (Cbz) group presents specific challenges distinguishable from standard amino acid protection. Unlike alip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of 3-bromoanthranilic acid (2-amino-3-bromobenzoic acid) with a benzyloxycarbonyl (Cbz) group presents specific challenges distinguishable from standard amino acid protection. Unlike aliphatic amines, the aniline nitrogen in anthranilic acid is electronically deactivated by the ortho-carboxylic acid and the ortho-bromine substituent. Furthermore, the 3-bromo group introduces significant steric hindrance, impeding the nucleophilic attack on benzyl chloroformate (Cbz-Cl).

This guide provides two validated protocols:

  • Method A (Aqueous/Biphasic): A modified Schotten-Baumann condition optimized for scale and green chemistry.

  • Method B (Anhydrous/Organic): A high-performance protocol using pyridine/DMAP for stubborn substrates where hydrolysis of the reagent competes with N-acylation.

Strategic Analysis & Mechanism

The Substrate Challenge
  • Electronic Deactivation: The amine is conjugated to the benzene ring. The electron-withdrawing carboxylic acid (

    
    ) and the inductive effect of the bromine atom reduce the lone pair availability on the nitrogen.
    
  • Steric Shielding: The bulky bromine atom at the 3-position creates a "picket fence" effect, physically blocking the trajectory of the incoming electrophile (Cbz-Cl).

  • Solubility: The zwitterionic nature of the amino acid requires careful solvent selection (high pH aqueous or polar organic).

Mechanistic Pathway

The reaction follows a nucleophilic acyl substitution.[1] The base serves two critical roles:

  • Activation: Deprotonating the carboxylic acid to solubilize the substrate.

  • Scavenging: Neutralizing the HCl byproduct to drive the equilibrium forward and prevent protonation of the unreacted amine.

ReactionMechanism Substrate 3-Bromoanthranilic Acid Intermediate Tetrahedral Intermediate Substrate->Intermediate + Cbz-Cl (Nucleophilic Attack) Base Base (NaOH or Pyridine) Base->Intermediate Proton Scavenging Product N-Cbz-3-bromoanthranilic acid Intermediate->Product Elimination of Cl- Byproducts HCl (Salt) + CO2 Intermediate->Byproducts Side products

Figure 1: Simplified mechanistic flow of the N-acylation reaction.

Experimental Protocols

Method A: Modified Schotten-Baumann (Preferred for Scale)

Best for: Large scale (>10g), cost-efficiency, and ease of workup.

Reagents:

  • 3-Bromoanthranilic acid (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 – 1.5 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-bromoanthranilic acid in 1N NaOH (2.2 equiv). The solution should be homogenous.

    • Note: If the solution is not clear, add minimal THF to assist solubility.

  • Cooling: Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Dissolve Cbz-Cl (1.2 equiv) in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Critical Control Point: Simultaneously, monitor pH. If pH drops below 9, add supplementary 1N NaOH dropwise to maintain pH 9–10. This prevents the amine from protonating (becoming non-nucleophilic) and minimizes Cbz-Cl hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 4–12 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Wash the basic aqueous solution with diethyl ether (

      
      ) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
      
    • Acidify the aqueous layer carefully with 1N HCl to pH ~2 while stirring on ice.[2]

    • The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[3] Recrystallize from Ethanol/Water if necessary.

Method B: Anhydrous Organic Route (High Performance)

Best for: Stubborn substrates where Method A yields are low (<50%).

Reagents:

  • 3-Bromoanthranilic acid (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.5 equiv)

  • Pyridine (3.0 equiv) or Triethylamine (TEA)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Solvation: Suspend 3-bromoanthranilic acid in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv). The solution may not clarify immediately.

  • Catalysis: Add DMAP (0.1 equiv).

  • Addition: Cool to 0 °C. Add Cbz-Cl (1.5 equiv) dropwise via syringe.

  • Reaction: Warm to RT and reflux gently (40 °C) for 6–12 hours. The reflux provides the energy to overcome the steric barrier of the 3-bromo group.

  • Workup:

    • Dilute with DCM.[4]

    • Wash with 1N HCl (to remove pyridine/DMAP).

    • Wash with Brine.[4]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude residue may require flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization.

Analytical Data & Validation

Expected Characterization Data:

TechniqueObservationInterpretation
TLC

shift (lower than Cbz-Cl, higher than acid)
Disappearance of starting amine (ninhydrin active).
1H NMR

5.15 ppm (s, 2H)
Benzyl methylene protons (

).
1H NMR

7.30–7.40 ppm (m, 5H)
Aromatic protons of the Cbz group.
1H NMR

~10.0–11.0 ppm (s, 1H)
Amide

proton (downfield due to H-bonding).
MS (ESI)

or

Mass corresponds to SM + 134 Da.

Workflow Decision Tree

Use this logic flow to determine the appropriate protocol for your specific constraints.

DecisionTree Start Start: 3-Bromoanthranilic Acid ScaleCheck Is Scale > 10g? Start->ScaleCheck SolubilityCheck Is Solubility in NaOH Good? ScaleCheck->SolubilityCheck No MethodA Method A: Aqueous Schotten-Baumann (Green, Scalable) ScaleCheck->MethodA Yes SolubilityCheck->MethodA Yes MethodB Method B: Anhydrous DCM/Pyridine (High Yield, Costlier) SolubilityCheck->MethodB No (Stubborn) Reflux Add Reflux Step (Overcome Sterics) MethodA->Reflux If Yield < 50% Reflux->MethodB If still failing

Figure 2: Decision matrix for protocol selection.

References

  • Schotten-Baumann Reaction Conditions

    • Organic Chemistry Portal. "Schotten-Baumann Reaction."[5][6][7][8] Accessed 2024.[6][9]

  • Protection of Deactivated Anilines

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz protection protocols).
    • Common Organic Chemistry. "Cbz Protection (Cbz-Cl)."[6][10][11][12]

  • Synthesis of Quinazolinones from Anthranilic Acid (Contextual)

    • Semantic Scholar. "Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride."[13] (Discusses N-acylation challenges).

  • Cbz Protection Mechanism & Troubleshooting

    • BenchChem.[2][4] "Application Notes and Protocols for N-Cbz Deprotection." (Provides context on stability and handling).

Sources

Application

Application Note: Chemoselective Deprotection of N-Cbz Groups in 3-Bromobenzoic Acid Derivatives

Executive Summary & Strategic Analysis The removal of the benzyloxycarbonyl (Cbz or Z) group is a foundational transformation in organic synthesis, typically achieved via catalytic hydrogenolysis ( , Pd/C). However, for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The removal of the benzyloxycarbonyl (Cbz or Z) group is a foundational transformation in organic synthesis, typically achieved via catalytic hydrogenolysis (


, Pd/C). However, for substrates containing aryl halides—specifically 3-bromobenzoic acid derivatives —this standard protocol presents a critical chemoselectivity paradox.

The Conflict: Standard Pd/C hydrogenation conditions that cleave the Cbz group (


 low) often possess sufficient energy to insert into the Ar-Br bond, leading to hydrodehalogenation (de-bromination). This side reaction destroys the core scaffold, yielding a simple benzoic acid derivative rather than the desired functionalized product.

The Solution: This guide details three orthogonal protocols designed to bypass this incompatibility. We prioritize Acidolytic Cleavage and Soft Nucleophilic Displacement over hydrogenation to ensure the retention of the bromine atom.

Decision Matrix: Method Selection
MethodReagentsMechanismBest ForRisk Profile
A HBr / AcOH Acidolytic

Robust, simple substratesHydrolysis of sensitive esters
B TFA / Thioanisole "Push-Pull" AcidolysisPeptide-like/Acid-sensitive scaffoldsScavenger odor; incomplete cleavage
C

Lewis Acid CoordinationStubborn/Sterically hindered aminesEther cleavage side-reactions

Mechanistic Insight & Causality

To control the reaction, one must understand the competing pathways. The diagram below illustrates why standard hydrogenation fails and how acidolytic methods succeed.

Cbz_Deprotection_Pathways Substrate 3-Bromo-N-Cbz-Benzoate Pd_Inter Pd-Complex Intermediate Substrate->Pd_Inter H2, Pd/C Path2_Step1 Protonation of Carbamate C=O Substrate->Path2_Step1 HBr or TFA Path1_Step1 Oxidative Addition (Ar-Br) Pd_Inter->Path1_Step1 Fast Insertion Product_Bad Debrominated Byproduct (Scaffold Destroyed) Path1_Step1->Product_Bad Reductive Elimination Path2_Step2 SN2 / SN1 Cleavage Path2_Step1->Path2_Step2 Nucleophilic Attack Product_Good 3-Bromo-Amine Salt (Desired) Path2_Step2->Product_Good -CO2, -BenzylX

Figure 1: Mechanistic divergence between catalytic hydrogenation (red path) and acidolytic cleavage (green path).

Detailed Experimental Protocols

Protocol A: HBr in Acetic Acid (The "Gold Standard")

This method relies on the strong acidity of HBr to protonate the carbamate carbonyl, followed by the bromide ion acting as a nucleophile to displace the benzyl group. It is highly reproducible for benzoic acid derivatives.

Reagents:

  • 33% HBr in Acetic Acid (Commercial grade).

  • Diethyl Ether (

    
    ) or MTBE (for precipitation).
    

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl2), dissolve the 3-bromo-N-Cbz substrate (1.0 equiv) in a minimal amount of glacial acetic acid. Note: If solubility is poor, add DCM, but this slows the reaction.

  • Addition: Cool the solution to 0°C. Add 33% HBr in AcOH (5–10 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1–3 hours.

    • Monitoring: TLC will show the disappearance of the non-polar Cbz starting material and the appearance of a baseline spot (amine salt).

  • Work-up (Precipitation Method):

    • Pour the reaction mixture slowly into a 10-fold excess of cold Diethyl Ether.

    • The amine hydrobromide salt typically precipitates as a white/off-white solid.

    • Filter the solid, wash with cold ether (

      
      ), and dry under vacuum.
      
  • Work-up (Extraction Method - if no precipitate):

    • Remove volatiles under reduced pressure.

    • Resuspend residue in water.

    • Wash with

      
       to remove benzyl bromide byproduct.
      
    • Basify the aqueous layer (pH > 10) with

      
       and extract the free amine into EtOAc.
      

Validation Point: Check


 NMR. The diagnostic benzyl protons (

ppm, s, 2H) and aromatic Cbz signals (7.35 ppm) must be absent. The 3-bromo aromatic pattern should remain unchanged.
Protocol B: TFA / Thioanisole (The "Push-Pull" Method)

For substrates containing acid-sensitive esters (e.g., tert-butyl esters) or if HBr is too harsh, this method is superior. It utilizes the "Push-Pull" mechanism : TFA pushes (protonates) the leaving group, while Thioanisole pulls (scavenges) the resulting benzyl carbocation, preventing re-alkylation of the aromatic ring.

Reagents:

  • Trifluoroacetic Acid (TFA).[1][2]

  • Thioanisole (Scavenger).

  • Trifluoromethanesulfonic acid (TFMSA) - Optional accelerator.

Step-by-Step Workflow:

  • Cocktail Preparation: Prepare a mixture of TFA and Thioanisole (10:1 ratio v/v).

  • Reaction: Dissolve the substrate (1.0 equiv) in the TFA/Thioanisole cocktail (approx. 5 mL per gram of substrate).

  • Incubation: Stir at 0°C for 30 minutes, then warm to RT.

    • Tip: If the reaction is sluggish after 4 hours, add 1-2 drops of TFMSA (Superacid) to catalyze the cleavage.

  • Quenching: Evaporate the TFA on a rotary evaporator (use a trap, TFA is corrosive).

  • Purification:

    • The residue will contain the product and benzyl-thioanisole adducts.

    • Dissolve in 1N HCl and wash with

      
       (removes scavenger byproducts).
      
    • Lyophilize the aqueous layer to obtain the pure amine trifluoroacetate salt.

Protocol C: Lewis Acid Mediated ( )

Reserved for sterically hindered substrates where protonation is insufficient.


 coordinates to the carbamate oxygen, forcing cleavage.

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Argon. Dissolve substrate in anhydrous DCM.

  • Addition: Cool to -78°C. Add

    
     (1M in DCM, 2–3 equiv) dropwise.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not reflux.

  • Quench: Quench carefully with MeOH (exothermic!).

  • Work-up: Concentrate and partition between

    
     (aq) and DCM.
    

Comparison of Methods

FeatureProtocol A (HBr/AcOH)Protocol B (TFA/Thio)Protocol C (

)
Ar-Br Retention 100% 100% 100%
Reaction Time 1–3 Hours2–12 Hours1–2 Hours
Yield (Typical) 85–95%75–90%60–80%
Scavenger Need No (Br- acts as nucleophile)Yes (Thioanisole)No
Main Drawback Strong acid; fumesOdor; CostMoisture sensitive

Troubleshooting & QC

Issue: Incomplete Deprotection
  • Cause: Steric hindrance around the carbamate or insufficient acidity.

  • Fix: Switch to Protocol C (

    
    ) or add TFMSA to Protocol B. Do not heat HBr/AcOH above 40°C as this may degrade the Ar-Br bond.
    
Issue: Benzylation of the Aromatic Ring
  • Cause: The benzyl carbocation generated during cleavage attacks the electron-rich 3-bromobenzoic ring (Friedel-Crafts alkylation).

  • Fix: This is why Thioanisole is critical in Protocol B. Increase scavenger load to 5-10 equivalents relative to the substrate.

Issue: Loss of Bromine (Dehalogenation)
  • Cause: Contamination with reducing agents or accidental use of hydrogenation.

  • Fix: Ensure no metals (Zn, Fe) are present if using acid protocols. Strictly avoid Pd/C.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for HBr/AcOH protocols).

  • Kiso, Y., et al. (1980). Deprotection of Cbz groups using Thioanisole-TFA. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. (The foundational "Push-Pull" mechanism).

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides using formic acid-palladium black. The Journal of Organic Chemistry, 43(21), 4194–4196. (Discusses transfer hydrogenation risks).

  • Scientific Update. (2023). "To Deprotect and Serve." (Case study on nucleophilic thiol deprotection in Adagrasib synthesis).

  • Vinayagam, V., et al. (2024).[3] Aluminum chloride (AlCl3) in HFIP effectively deprotects N-benzyloxycarbonyl groups. The Journal of Organic Chemistry, 89, 5665-5674.[3] (New mild Lewis Acid method).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with N-Cbz-3-bromoanthranilic acid

Welcome to the technical support center for N-Cbz-3-bromoanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Cbz-3-bromoanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Here, we provide field-proven insights, detailed protocols, and a mechanistic understanding of why solubility issues arise and how to overcome them.

Understanding the Molecule: Why is Solubility a Challenge?

N-Cbz-3-bromoanthranilic acid possesses a complex molecular structure that contributes to its challenging solubility profile. The key functional groups at play are:

  • Aromatic Rings: The phenyl group from the Cbz protecting group and the brominated benzene ring of the anthranilic acid core are large, non-polar, and hydrophobic. This makes the molecule inherently less soluble in polar solvents like water.[1]

  • Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of hydrogen bonding. However, in non-polar solvents, carboxylic acids can form dimers through hydrogen bonding, which can reduce solubility.[2] Its acidity (pKa) also means its charge state is pH-dependent, drastically affecting solubility in protic or aqueous-containing systems.

  • Carbamate (-NH-C=O-O-): This group has both hydrogen bond donor (N-H) and acceptor (C=O) sites, contributing to its polarity. The solubility of carbamates is highly dependent on the nature of the substituents.[3]

  • Bromo (-Br) Substituent: The electronegative bromine atom adds to the molecule's polarity but also increases its molecular weight, which can negatively impact solubility.

The challenge lies in finding a solvent system that can effectively solvate both the large non-polar regions and the polar, hydrogen-bonding functional groups simultaneously.

Molecular Structure and Functional Group Interactions

Caption: Key functional groups influencing solubility.

Quick Troubleshooting Guide

When faced with a solubility problem, follow this logical progression to identify a solution efficiently.

Troubleshooting_Workflow start Start: Compound does not dissolve solvent_check Is the solvent appropriate? (See Table 1) start->solvent_check heat_sonicate Apply gentle heat (40-50°C) or sonication. solvent_check->heat_sonicate Solvent seems appropriate cosolvent Try a co-solvent system. (e.g., DCM/MeOH, THF/Heptane) solvent_check->cosolvent Solvent is likely inappropriate dissolved_q Did it dissolve? heat_sonicate->dissolved_q success Success! Proceed with experiment. dissolved_q->success Yes dissolved_q->cosolvent No dissolved_q2 Did it dissolve? cosolvent->dissolved_q2 dissolved_q2->success Yes base For polar/protic solvents: Try adding a non-nucleophilic organic base (e.g., TEA, DIPEA) to form a salt. dissolved_q2->base No reassess Re-evaluate experiment. Consider derivatization or a different synthetic route. base->reassess

Caption: A step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve N-Cbz-3-bromoanthranilic acid in a non-polar solvent like hexanes or toluene and it's not working. Why?

A1: This is expected behavior. While the molecule has significant non-polar character from its aromatic rings, the carboxylic acid and carbamate groups are highly polar and require a solvent capable of hydrogen bonding or strong dipole-dipole interactions to be effectively solvated.[1][4] Non-polar solvents like hexanes lack these capabilities. Toluene may show very slight solubility, but it is generally a poor choice.

Q2: I switched to a polar solvent like methanol, but the solubility is still lower than I need. What's happening?

A2: While polar protic solvents like methanol and ethanol can interact with the polar groups, they may not be optimal for solvating the large, non-polar aromatic portions of the molecule.[5] You are likely facing a situation where no single solvent is "perfect." This is a classic case for using a co-solvent system (see Q3) or considering highly effective, but less common, solvents like hexafluoroisopropanol (HFIP), which is known to solubilize complex N-protected amino acids.[6][7][8]

Q3: What is a co-solvent system and how do I choose one?

A3: A co-solvent system uses a mixture of two or more miscible solvents to achieve a desirable solubility profile that is not possible with a single solvent. The goal is to balance polarity.

  • For increasing polarity: If your compound is dissolved in a solvent like dichloromethane (DCM) or chloroform but is crashing out, you can add a more polar solvent like methanol (MeOH) or dimethylformamide (DMF) dropwise until the solution clears. A common starting point is a 10:1 mixture (e.g., 10 mL DCM to 1 mL MeOH).

  • For decreasing polarity (e.g., for chromatography): If your compound is in a very polar solvent and you need to reduce polarity, you might add a non-polar solvent like heptane or toluene.

Q4: Can I use a base to increase solubility?

A4: Yes, this is a very effective technique, particularly in polar solvents. The carboxylic acid group can be deprotonated by a base to form a carboxylate salt. This salt is ionic and significantly more polar than the parent acid, leading to a dramatic increase in solubility in polar protic solvents like alcohols or even water.

  • Recommended Bases: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Add the base dropwise (e.g., 1.1 equivalents) to a suspension of your compound in the solvent.

  • Caution: Be aware that forming a salt changes the chemical nature of your compound. This may not be suitable for all subsequent reaction steps. This technique is generally not effective in aprotic, non-polar solvents where the salt will be insoluble.[9]

Q5: I'm seeing the compound precipitate out of solution when I store it in the refrigerator. What can I do?

A5: This indicates that you have prepared a saturated or near-saturated solution at room temperature. Solubility is temperature-dependent; for most solids in organic solvents, solubility decreases as the temperature drops.[10]

  • Short-term solution: Gently warm the solution and sonicate before use to redissolve the precipitate.

  • Long-term solution: Prepare a more dilute stock solution or store the solution at room temperature if stability allows. If you must store it cold, you will need to find a better solvent system that provides higher solubility at lower temperatures.

In-Depth Protocols & Data

Solubility Profile

The following table summarizes the observed solubility of N-Cbz-3-bromoanthranilic acid in common laboratory solvents at room temperature (~25°C). This data is compiled from analogous compounds and general principles of solubility.[11][12][13]

Solvent CategorySolventSolubilityRationale & Comments
Polar Aprotic Dimethylformamide (DMF)Good Excellent H-bond acceptor, effectively solvates both polar and non-polar regions.
Dimethyl sulfoxide (DMSO)Good Highly polar, excellent for creating stock solutions. Can be difficult to remove.
Tetrahydrofuran (THF)Moderate Good balance of polarity. Often used in reactions involving this type of compound.
AcetoneModerate Freely soluble for similar compounds like 5-bromoanthranilic acid.[11]
Polar Protic Methanol (MeOH)Moderate Can H-bond with COOH and carbamate groups. Limited by non-polar rings.[14]
Ethanol (EtOH)Moderate Similar to methanol, slightly less polar.[12]
WaterPoor Large hydrophobic regions dominate, making it nearly insoluble.[1]
Chlorinated Dichloromethane (DCM)Moderate-Poor Solvates non-polar parts well, but struggles with the H-bonding groups.
Chloroform (CHCl3)Moderate-Poor Similar to DCM. Moderately soluble for related compounds.[11]
Non-Polar ToluenePoor Unable to effectively solvate the polar functional groups.
Hexanes / HeptaneInsoluble Lacks any significant polar interactions required for solvation.
Diethyl EtherPoor Moderately soluble for the parent anthranilic acid, but the large Cbz group reduces solubility.[11]
Experimental Protocol: Small-Scale Solubility Screening

This protocol allows you to efficiently test multiple solvents and co-solvent systems using minimal compound.

Objective: To identify a suitable solvent or co-solvent system that dissolves N-Cbz-3-bromoanthranilic acid to a target concentration (e.g., 10 mg/mL).

Materials:

  • N-Cbz-3-bromoanthranilic acid

  • Selection of solvents from Table 1 (e.g., DMF, THF, MeOH, DCM)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Sonicator bath

  • Graduated micropipettes

Procedure:

  • Preparation: Weigh approximately 5 mg of N-Cbz-3-bromoanthranilic acid into each labeled vial.

  • Initial Solvent Addition: To the first vial, add the first solvent dropwise up to 0.25 mL (a concentration of 20 mg/mL). Vortex or stir for 2 minutes at room temperature.

  • Observation: Record your observation:

    • Completely Dissolved: The solvent is suitable at ≥20 mg/mL.

    • Partially Dissolved: Proceed to step 4.

    • Insoluble: Proceed to step 4.

  • Dilution & Heating: Add another 0.25 mL of the solvent to reach a total volume of 0.5 mL (a concentration of 10 mg/mL). Vortex or stir again. If still not dissolved, place the vial in a sonicator bath for 5 minutes, or warm gently to 40°C with stirring for 5 minutes.

  • Final Observation: Record the final solubility at the target concentration. Note if heating was required.

  • Co-Solvent Testing (if needed): If a single solvent is unsuccessful, repeat the process but start with a primary solvent (e.g., DCM) and, if the compound does not dissolve, add a co-solvent (e.g., MeOH) dropwise while vortexing until the solution becomes clear. Record the approximate ratio of solvents used.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test.

References

  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. Available at: [Link]

  • PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available at: [Link]

  • ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent? Available at: [Link]

  • ResearchGate. (2025). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization | Request PDF. Available at: [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Available at: [Link]

  • PMC. (2018). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Available at: [Link]

  • The Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. Available at: [Link]

  • Wikipedia. (n.d.). Carbamate. Available at: [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids. Available at: [Link]

  • Chemicalland21. (n.d.). 5-Bromoanthranilic Acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Chemistry of Metal Carbamates. Available at: [Link]

  • Chemistry LibreTexts. (2022). Factors Affecting Solubility. Available at: [Link]

  • LookChem. (n.d.). 3-Bromobenzoic acid. Available at: [Link]

  • PubChem. (n.d.). N-Benzyloxycarbonyl-beta-alanine. Available at: [Link]

  • ChemBK. (2022). 3-Brom-benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]

Sources

Optimization

Stability of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid in acidic conditions

This guide serves as a comprehensive technical resource for the stability, handling, and troubleshooting of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid (N-Cbz-3-bromoanthranilic acid) in acidic environments. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the stability, handling, and troubleshooting of 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid (N-Cbz-3-bromoanthranilic acid) in acidic environments.

Executive Summary: Acid Stability Profile

Compound: 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid CAS: (Analogous to 585-76-2 for core structure) Core Stability Verdict: Conditionally Stable.

The stability of this compound in acidic conditions is bimodal :

  • Aqueous/Dilute Acids (HCl, TFA/H₂O): Chemically stable but physically unstable (precipitation).[1] The Cbz group remains intact.[2]

  • Strong/Dehydrating Acids (HBr/AcOH, SOCl₂): Chemically unstable.[1] Prone to Cbz cleavage or intramolecular cyclization (formation of benzoxazinones).[1]

Part 1: The Stability Matrix

The following table summarizes the behavior of the compound under various acidic regimes commonly encountered in synthesis and analysis.

Acidic ConditionStability StatusPrimary Chemical EventTechnical Recommendation
Dilute Aqueous Acid (e.g., 0.1% TFA, 1M HCl)Stable Precipitation. The free carboxylic acid is insoluble in water at pH < 3.Maintain >30% organic solvent (MeCN/MeOH) in HPLC buffers to prevent column clogging.[1]
Trifluoroacetic Acid (Neat) High Minimal degradation at RT.[1] Orthogonal stability allows Boc removal elsewhere in the molecule.[3]Avoid heating (>40°C) to prevent slow decarboxylation or cyclization.[1]
HBr in Acetic Acid (33%) Unstable Deprotection. Rapid cleavage of the Cbz group to yield the free amine hydrobromide.Use this strictly for intentional deprotection.
Acid + Dehydrating Agent (e.g., SOCl₂, EDC/HCl)Unstable Cyclization. Rapid formation of 3-bromo-isatoic anhydride or benzoxazinone derivatives.[1]Avoid activating the carboxylic acid without protecting the N-H first if cyclization is unwanted.
Part 2: Degradation & Reaction Pathways (Visualized)

The ortho-amino acid motif (anthranilic acid core) introduces a unique risk: intramolecular cyclization. The diagram below details the competing pathways in acidic media.

StabilityPathways cluster_legend Pathway Legend Start N-Cbz-3-Bromobenzoic Acid (Starting Material) Precip Precipitate (Physical State Change) Start->Precip Aqueous Acid (pH < 3) (Reversible) FreeAmine Free Amine Salt (2-Amino-3-bromobenzoic acid HBr) Start->FreeAmine HBr / AcOH (Strong Acid Cleavage) Cyclic Cyclic Anhydride/Benzoxazinone (Isatoic Anhydride Derivative) Start->Cyclic Dehydrating Acid (SOCl2, Heat, EDC) key Blue: Stable Precursor | Yellow: Physical Issue | Red: Chemical Degradation

Figure 1: Reaction pathways for N-Cbz-3-bromobenzoic acid. Note that cyclization is the dominant risk under dehydrating acidic conditions.

Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My compound disappeared during LC-MS analysis."

Q: I dissolved the compound in DMSO, diluted it with 0.1% TFA/Water, and injected it. The peak is missing or shows severe tailing. A: This is likely a solubility issue , not degradation.[1]

  • Mechanism: The free carboxylic acid form is highly hydrophobic and insoluble in acidic water. Upon dilution with 0.1% TFA, the compound precipitates in the vial or on the head of the column.[1]

  • Solution:

    • Use a diluent with at least 50% Acetonitrile or Methanol .[1]

    • Switch to a buffered mobile phase (e.g., Ammonium Acetate pH 4.[1]5) if detection allows, to keep the acid ionized and soluble.[1]

Issue 2: "I see a new peak with M-108 mass difference."

Q: After leaving the compound in strong acid or heating it, I see a new lipophilic peak with a mass loss corresponding to Benzyl Alcohol (BnOH). A: You have triggered Intramolecular Cyclization .

  • Mechanism: In the presence of acid and heat (or dehydrating agents), the carbonyl oxygen of the Cbz group or the carboxylic acid attacks the other, leading to the expulsion of benzyl alcohol and the formation of a 3-bromo-isatoic anhydride derivative (or related benzoxazinone).

  • Prevention: Avoid heating acidic solutions. If activating the carboxyl group (e.g., for amide coupling), proceed immediately at low temperature (0°C).[1]

Issue 3: "The Cbz group was cleaved unexpectedly."

Q: I used TFA to remove a t-Butyl group elsewhere in the molecule, but I lost the Cbz group too. A: While Cbz is generally stable in TFA, the presence of bromide ions or scavengers can accelerate cleavage.[1]

  • Mechanism: If your reaction mixture contained any HBr (impurity) or if you used specific sulfur scavengers (like thioanisole) with high heat, "acidolytic cleavage" can occur via protonation of the carbamate.[1]

  • Solution: Use high-purity TFA. Perform the reaction at 0°C to Room Temperature. Do not heat.

Part 4: Experimental Protocols
Protocol A: Safe Handling for HPLC Analysis

To prevent precipitation and column clogging.

  • Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO or DMAc .[1]

  • Dilution: Dilute to 0.1 mg/mL using Acetonitrile:Water (80:20) containing 0.1% Formic Acid. Do not use pure water.

  • Column: C18 or Phenyl-Hexyl.

  • Gradient: Start at 10% B, but ensure the injection plug is fully soluble.

Protocol B: Intentional Deprotection (Removal of Cbz)

If you need to access the free amine (2-amino-3-bromobenzoic acid).

  • Reagent: 33% HBr in Acetic Acid (approx. 5–10 equivalents).

  • Conditions: Stir at Room Temperature for 1–2 hours.

  • Workup: Precipitate the amine hydrobromide salt by adding cold Diethyl Ether . The Cbz group is cleaved as benzyl bromide (volatile/washable) and CO₂.[1]

  • Note: Hydrogenolysis (H₂/Pd-C) is not recommended due to the risk of debromination (removing the bromine atom) before the Cbz group is fully cleaved [1].

Part 5: Frequently Asked Questions (FAQs)

Q: Is the bromine atom stable in acid? A: Yes. The aryl bromide bond is robust in standard acidic conditions (HCl, TFA, H₂SO₄).[1] It is only at risk under reducing conditions (hydrogenation) or metal-halogen exchange conditions (e.g., organolithiums), not simple acids.[1]

Q: Can I use this compound in a Friedel-Crafts reaction? A: Use caution. Strong Lewis acids (AlCl₃, BF₃[1]·OEt₂) required for Friedel-Crafts can coordinate to the carbamate and facilitate Cbz cleavage or cyclization.

Q: Why does the 3-bromo substituent matter? A: The bromine atom is in the ortho position relative to the amino group. This creates steric hindrance that forces the Cbz group out of planarity, potentially making the carbamate slightly more labile to hydrolysis than an unsubstituted analog.[1] It also deactivates the ring, making the carboxylic acid slightly more acidic [2].[1]

References
  • PrepChem. Preparation of 3-bromobenzoic acid. (Provides context on the stability and synthesis of the core bromobenzoic acid scaffold). Available at: [Link][1]

  • Frontiers in Chemistry. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones. (Details the cyclization mechanisms of N-Cbz amino acids in acidic media). Available at: [Link][1]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (Authoritative guide on Cbz acid stability). Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Selecting the Optimal Amine Protection Strategy for 3-Bromoanthranilic Acid Synthesis

In the intricate landscape of pharmaceutical and fine chemical synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For a molecule like 3-bromoanthranilic acid, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical and fine chemical synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For a molecule like 3-bromoanthranilic acid, a valuable building block in drug development, the nucleophilic amino group often requires masking to prevent undesired side reactions during subsequent synthetic transformations. This guide provides an in-depth, data-supported comparison of two of the most ubiquitous amine-protecting groups: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group, specifically for their application to 3-bromoanthranilic acid.

The Strategic Imperative for Amine Protection

3-Bromoanthranilic acid possesses two key functional groups: a carboxylic acid and an aniline-type amine. The amine is a potent nucleophile and can interfere with reactions targeting the carboxylic acid, such as esterification or amide bond formation. Furthermore, its presence can complicate metal-catalyzed cross-coupling reactions intended for the aryl bromide. Protecting the amine as a carbamate temporarily tempers its reactivity, allowing for clean and selective chemistry at other sites of the molecule. The ideal protecting group must be introduced efficiently, remain robust during subsequent reaction steps, and be removed cleanly under conditions that do not compromise the integrity of the target molecule.

Contender 1: The Classic Cbz (Carboxybenzyl) Group

Introduced in the 1930s by Bergmann and Zervas, the Cbz group has long been a stalwart in peptide and organic synthesis[1]. It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) and is renowned for its stability under a range of conditions.

Mechanism and Rationale for Cbz Protection

The protection reaction typically proceeds under Schotten-Baumann conditions, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate in a biphasic system with an aqueous base[1]. The base, such as sodium carbonate or sodium hydroxide, neutralizes the HCl generated during the reaction, driving it to completion. The resulting Cbz-protected amine is stable to both mild acidic and basic conditions, making it compatible with a wide array of subsequent synthetic steps[1].

Experimental Protocol: Cbz Protection of 3-Bromoanthranilic Acid
  • Dissolution: Dissolve 3-bromoanthranilic acid (1.0 equiv.) in a 2:1 mixture of THF and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath[1].

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring progress by TLC[1].

  • Work-up: Dilute the mixture with water and perform an acidic work-up. Wash with a non-polar solvent like diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to pH 2 with 1 M HCl to precipitate the product.

  • Isolation: Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-((benzyloxy)carbonylamino)-3-bromobenzoic acid. Typical yields for anilines are generally high, often exceeding 90%[1].

Deprotection: The Hydrogenolysis Route

The hallmark of Cbz group removal is catalytic hydrogenolysis. Using a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene as byproducts[1].

cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow Start 3-Bromoanthranilic Acid Protect 1. Cbz-Cl, NaHCO₃ 2. THF/H₂O, 0°C to RT Start->Protect Protected Cbz-Protected 3-Bromoanthranilic Acid Protect->Protected Deprotect H₂, 10% Pd/C MeOH or EtOAc Final 3-Bromoanthranilic Acid Deprotect->Final Protected_copy Cbz-Protected 3-Bromoanthranilic Acid Protected_copy->Deprotect

Caption: Cbz protection and deprotection workflow.

Experimental Protocol: Cbz Deprotection
  • Setup: Dissolve the Cbz-protected 3-bromoanthranilic acid (1.0 equiv.) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution[1].

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-bromoanthranilic acid.

Analysis of the Cbz Strategy
  • Advantages:

    • High Stability: The Cbz group is robust and stable to a wide range of non-reductive conditions, including many common reagents used in organic synthesis.

    • Clean Deprotection: Hydrogenolysis is a very clean reaction, with volatile byproducts (toluene and CO₂) that are easily removed.

    • Orthogonality: It is orthogonal to the acid-labile Boc group, which is a significant advantage in complex multi-step syntheses[1].

  • Disadvantages & Considerations:

    • Catalyst Sensitivity: The palladium catalyst can be sensitive to poisoning by sulfur-containing compounds.

    • Incompatibility with Reducible Groups: The hydrogenolysis conditions will reduce other sensitive functional groups like alkenes, alkynes, or nitro groups.

    • Potential for Dehalogenation: While aryl bromides are generally stable, there is a risk of competitive hydrodebromination, especially with prolonged reaction times or higher catalyst loading. This would lead to the formation of anthranilic acid as a byproduct.

    • Safety: Handling hydrogen gas and pyrophoric Pd/C requires specific safety precautions. Acid-mediated deprotection methods using reagents like HBr in acetic acid exist but are harsh and less common[2].

Contender 2: The Modern Boc (tert-Butoxycarbonyl) Group

The Boc group has become exceedingly popular due to its ease of introduction and, most notably, its mild, acid-labile deprotection conditions.

Mechanism and Rationale for Boc Protection

Boc protection is most commonly achieved by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction can be performed with or without a base[3]. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyls of the anhydride. The resulting intermediate collapses, releasing tert-butyl carbonate, which decomposes into gaseous carbon dioxide and tert-butanol[3]. The resulting Boc-protected amine is stable to basic conditions and catalytic hydrogenation, making it orthogonal to the Cbz group[4].

Experimental Protocol: Boc Protection of 3-Bromoanthranilic Acid
  • Dissolution: Dissolve 3-bromoanthranilic acid (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of 1,4-dioxane and water.

  • Addition of Base: Add a base such as triethylamine (Et₃N, 1.5 equiv.) or aqueous sodium hydroxide (2.0 equiv.) to the solution.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.3 equiv.) portion-wise to the stirred solution at room temperature[5].

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring progress by TLC.

  • Work-up: Once complete, concentrate the reaction mixture to remove the organic solvent. Dilute with water and perform an acidic work-up. Acidify the aqueous layer with a mild acid (e.g., citric acid or cold 1 M HCl) to pH 3-4.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonylamino)-3-bromobenzoic acid. Yields for this reaction are typically very high, often in the 90-99% range[6].

Deprotection: The Acid-Catalyzed Route

The Boc group is readily cleaved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are most common. The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, gaseous carbon dioxide, and the stable tert-butyl cation, which is typically scavenged by the excess acid or fragments to isobutylene[3].

cluster_protection Boc Protection Workflow cluster_deprotection Boc Deprotection Workflow Start 3-Bromoanthranilic Acid Protect (Boc)₂O, Base THF, RT Start->Protect Protected Boc-Protected 3-Bromoanthranilic Acid Protect->Protected Deprotect TFA / DCM RT Final 3-Bromoanthranilic Acid Deprotect->Final Protected_copy Boc-Protected 3-Bromoanthranilic Acid Protected_copy->Deprotect

Caption: Boc protection and deprotection workflow.

Experimental Protocol: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected 3-bromoanthranilic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 10-20 equivalents or as a 25-50% solution in DCM) dropwise to the solution at room temperature[7].

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 1-3 hours. Monitor by TLC.

  • Isolation: Upon completion, remove the solvent and excess TFA by rotary evaporation. The resulting product is the amine TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-bromoanthranilic acid.

Analysis of the Boc Strategy
  • Advantages:

    • Mild Deprotection: Acid-catalyzed deprotection is mild, rapid, and avoids the use of heavy metals and flammable gases.

    • High Yields: Both protection and deprotection steps typically proceed in very high yields.

    • Orthogonality: The Boc group is stable to catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc groups[4].

    • Compatibility: The deprotection conditions are compatible with the aryl bromide and carboxylic acid functionalities.

  • Disadvantages & Considerations:

    • Acid Sensitivity: The deprotection conditions are incompatible with other acid-labile groups (e.g., tert-butyl esters, trityl groups).

    • Handling Strong Acids: TFA is corrosive and requires careful handling in a fume hood.

    • Potential for Alkylation: The tert-butyl cation generated during deprotection can potentially alkylate sensitive, electron-rich aromatic rings, though this is less of a concern for the electron-deficient ring of the product.

Head-to-Head Performance Comparison

FeatureCbz (Carboxybenzyl) ProtectionBoc (tert-Butoxycarbonyl) Protection
Protection Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl Dicarbonate ((Boc)₂O)
Protection Conditions Basic (e.g., NaHCO₃), THF/H₂O, 0°C to RTBasic (e.g., Et₃N, NaOH), THF, RT
Typical Protection Yield >90%[1]>95%[6]
Stability Stable to mild acid/base. Labile to H₂/Pd.Stable to base, H₂/Pd. Labile to strong acid.
Deprotection Method Catalytic Hydrogenolysis (H₂/Pd-C)Strong Acid (TFA or HCl)
Deprotection Conditions H₂ (1 atm), 10% Pd/C, RTTFA in DCM, RT
Key Byproducts Toluene, CO₂Isobutylene, CO₂, tert-Butanol
Orthogonality Orthogonal to Boc, FmocOrthogonal to Cbz, Fmoc[4]
Key Risk Potential for aryl bromide reduction (dehalogenation)Incompatible with other acid-sensitive groups
Safety/Handling Requires handling H₂ gas and pyrophoric catalystRequires handling of corrosive strong acids (TFA)

Decision Guide: Choosing the Right Protection

The optimal choice between Cbz and Boc protection for 3-bromoanthranilic acid depends entirely on the planned downstream synthetic route.

start Start: Need to protect 3-bromoanthranilic acid q1 Will the subsequent reaction steps involve strong acidic conditions? start->q1 q2 Will the subsequent reaction steps involve catalytic hydrogenation (e.g., reduction of a nitro group)? q1->q2  No   boc Choose Boc Protection q1->boc  Yes   cbz Choose Cbz Protection q2->cbz  No   reconsider Re-evaluate synthetic route. Are other protecting groups (e.g., Fmoc) or a different sequence possible? q2->reconsider  Yes  

Caption: Decision flowchart for selecting a protecting group.

Choose the Boc group if:

  • Your subsequent synthetic steps involve catalytic hydrogenation (e.g., reduction of a nitro group elsewhere in the molecule).

  • You want to avoid handling flammable hydrogen gas and pyrophoric catalysts.

  • Your molecule does not contain any other acid-sensitive functional groups.

Choose the Cbz group if:

  • Your subsequent synthetic steps require strongly acidic conditions that would cleave a Boc group.

  • Your molecule contains other functional groups that are sensitive to strong acid but stable to hydrogenation.

  • You are confident that the catalytic hydrogenation conditions can be optimized to avoid significant de-bromination of the aromatic ring.

Conclusion

Both Cbz and Boc are excellent and highly effective protecting groups for the amine of 3-bromoanthranilic acid. The Boc group often holds a slight edge in modern synthesis due to the convenience, speed, and non-metallic nature of its deprotection protocol. However, the robust stability of the Cbz group makes it the superior choice when subsequent transformations require harsh acidic conditions. A thorough analysis of the entire planned synthetic route is the most critical step in making an informed and successful decision, ensuring the chosen protector serves as a reliable guardian of the amine functionality until its reactivity is once again required.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. Available at: [Link]

  • Google Patents. (2015). United States Patent US 9,512,134 B2.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (2013). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2 -.
  • Google Patents. (2011). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • The Royal Society of Chemistry. (2012). Experimental Procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic Acid

Executive Summary & Risk Profile 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a specialized intermediate used primarily in peptide synthesis and medicinal chemistry. As a Cbz-protected amino acid derivative cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a specialized intermediate used primarily in peptide synthesis and medicinal chemistry. As a Cbz-protected amino acid derivative containing a halogenated aromatic ring, it presents a tripartite risk profile that standard "generic" safety guides often overlook.

Effective handling requires acknowledging three distinct chemical behaviors:

  • The Benzoic Acid Moiety: Imparts acidity and potential for immediate mucous membrane irritation.

  • The Bromine Substituent: Classifies the material as a halogenated organic , mandating specific waste streams to prevent the formation of dioxins during improper incineration.

  • The Cbz (Carboxybenzyl) Group: Increases lipophilicity, potentially enhancing skin absorption compared to free amino acids.

Hazard Classification (GHS)[1]
  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

PPE Selection Matrix

Rationale: The primary route of exposure is inhalation of fine dust during weighing and dermal contact with the solid or solution.

PPE CategoryStandard RequirementSenior Scientist Recommendation (Field-Proven)
Respiratory N95 Respirator or Fume HoodFume Hood (Primary): Handle only inside a certified chemical fume hood. Respirator (Secondary): If hood work is impossible (e.g., equipment maintenance), use a P100 particulate respirator . N95s are often insufficient for fine organic dusts that may carry static charge.
Hand Protection Nitrile Gloves (4 mil)Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Inspection layer).2. Outer: 5-8 mil Nitrile (Barrier layer).Why? Halogenated aromatics can degrade thin nitrile over time, especially if dissolved in organic solvents like DCM or DMF. Change outer gloves immediately upon splash.
Eye Protection Safety GlassesChemical Goggles (Indirect Vent): Fine powders can bypass the gaps in standard safety glasses. If the solid is static-prone (common with Cbz-protected compounds), it can "jump" onto the face.
Body Protection Lab CoatHigh-Neck Synthetic Lab Coat: Cotton coats absorb dust. Use a synthetic blend or a disposable Tyvek sleeve protector if reaching deep into containers.

Operational Workflow: The "Zero-Exposure" Protocol

Phase A: Preparation & Weighing

The Challenge: Cbz-protected amino acids are often fluffy, static-prone solids. The Fix: Use an ionizing anti-static gun or polonium strip to neutralize the charge before spatulating.

  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm.

  • Donning: Put on inner gloves, lab coat, goggles, and outer gloves (taped at the wrist if handling >10g).

  • Static Control: Pass the anti-static gun over the weighing boat and the reagent bottle neck.

  • Transfer: Use a long-handled spatula to keep hands outside the immediate vertical plane of the bottle opening.

Phase B: Reaction Setup

The Challenge: Dissolution in solvents (DMF, DCM) increases skin absorption risks. The Fix: Treat the solution as a permeator, not just an irritant.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Temperature Control: If using basic conditions for deprotection or coupling, ensure temperature monitoring. Note: The Cbz group is stable to mild base but degrades in strong acid (HBr/AcOH), releasing benzyl bromide—a potent lachrymator.

Phase C: Decontamination
  • Dry Decon: Wipe the balance area with a dry ChemWipe first to collect dust.

  • Wet Decon: Clean surface with mild soap/water, then 70% Ethanol. Do not use bleach immediately, as mixing with residual acid or ammonia sources can be hazardous.

Waste Management & Disposal

Strict adherence to halogenated waste streams is required.[2][3]

Disposal Decision Tree
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Solid Hazardous Waste bin. Label clearly as "Contains Halogenated Organics."[4]

  • Liquid Waste (Mother Liquors):

    • CRITICAL: Do NOT pour into the standard "Organic Solvents" drum if your facility separates halogens.

    • Correct Stream: Halogenated Organic Waste .[4]

    • Reasoning: The presence of the Bromine atom (Br) requires the waste to be incinerated at higher temperatures to prevent the formation of toxic byproducts. Mixing this with non-halogenated waste can result in costly fines for your facility.

Emergency Response Protocols

Scenario 1: Powder Spill (>1g) inside Fume Hood
  • Stop: Do not attempt to blow the powder away.

  • Isolate: Close the sash to the lowest working height.

  • Clean: Cover the spill with a wet paper towel (water or mineral oil) to dampen the powder, preventing aerosolization. Scoop up the damp slurry and place it in the Halogenated Solid Waste container.

Scenario 2: Skin Exposure (Solid or Solution)[1]
  • Doff: Remove contaminated gloves/clothing immediately.[5][6][7]

  • Flush: Rinse the affected area with tepid water for 15 minutes.

  • Neutralize: Do not use vinegar or bicarbonate on the skin. Water is the safest universal solvent for this intermediate.

  • Report: Consult the SDS for "3-Bromobenzoic acid derivatives" if specific medical advice is needed.

Visual Workflow (DOT Diagram)

SafetyProtocol Start Start: Handling 2-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid RiskAssess Risk Assessment: 1. Acidic (Corrosive potential) 2. Halogenated (Waste stream) 3. Dust (Inhalation risk) Start->RiskAssess PPE PPE Donning: Double Nitrile Gloves Chemical Goggles Lab Coat RiskAssess->PPE Engineering Engineering Control: Fume Hood Check (Face Velocity > 80 fpm) PPE->Engineering Handling Handling: Use Anti-Static Gun Avoid Aerosolization Engineering->Handling Spill Accidental Spill? Handling->Spill SpillAction Spill Response: 1. Dampen with wet towel 2. Scoop to Halogenated Waste 3. Wash area Spill->SpillAction Yes Waste Disposal: Segregate into HALOGENATED Waste (Due to Bromine content) Spill->Waste No SpillAction->Waste

Caption: Operational logic flow for handling halogenated Cbz-amino acids, emphasizing the critical spill decision path.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Benzyloxybenzoic acid (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[1][8] Safety Data Sheet: 3-Bromobenzoic acid (Core Structure Hazard). Retrieved from

  • University of Barcelona. (n.d.). Classification of Special Laboratory Waste: Halogenated Organic Acids. Retrieved from

  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.[9] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from

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